N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has generated significant interest in the fields of chemistry and medicinal research due to its unique structural properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . By inhibiting RIPK1, the compound prevents the initiation of this cell death pathway .
Pharmacokinetics
These studies are crucial for determining the oral exposure of the compound and its bioavailability .
Result of Action
The result of the compound’s action is potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1, the compound effectively mitigates necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolopyridine core, followed by the introduction of the benzo[d]thiazole moiety. Specific reagents, catalysts, and conditions may vary, but common methods include cyclization reactions, amide bond formation, and selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline production and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation to form different oxidative derivatives.
Reduction: : Can be reduced to simpler structures or to modify functional groups.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide.
Reducing agents: : like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substituting agents: : such as halogens for electrophilic substitution or Grignard reagents for nucleophilic substitution.
Major Products
The products formed from these reactions depend on the conditions and reagents used but typically involve modifications to the pyrrolo[3,4-b]pyridine and benzo[d]thiazole structures, potentially leading to new derivatives with varied biological activities.
Scientific Research Applications
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for designing novel chemical entities with diverse functionalities.
Biology: : Acts as a probe in biochemical studies to investigate enzyme functions and interactions.
Medicine: : Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: : Applied in the development of advanced materials with specialized properties for electronics or photonics.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide include:
N-(2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
N-(2-(5,7-dioxo-1H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
Unique Characteristics
This compound stands out due to its specific structural configuration, which imparts unique properties such as enhanced stability and selectivity towards certain biological targets. These characteristics can make it more effective in specific applications compared to its analogs.
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Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14(15-20-11-5-1-2-6-12(11)25-15)19-8-9-21-16(23)10-4-3-7-18-13(10)17(21)24/h1-7H,8-9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIIOMFHZAZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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